1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives that have been synthesized for research purposes . The compound has been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of this compound involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and appropriate amines dissolved in isopropanol . The mixture is refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is based on the 7H-Pyrrolo[2,3-d]pyrimidine scaffold . It includes aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and N-methylation .Scientific Research Applications
Efficient Synthesis Techniques
Research into pyrrolo[2,3-d]pyrimidines demonstrates the development of efficient synthetic routes to produce novel derivatives. For example, Vijayakumar, Karthikeyan, and Sarveswari (2014) detailed the synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines, showcasing methods that could be applicable to synthesizing compounds like the one (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activity and Applications
The study of related piperidine and pyrimidine derivatives has revealed various biological activities, indicating the potential research applications of the specified compound. For instance, Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications (Kambappa et al., 2017).
Molecular Interaction Studies
The interaction of similar compounds with biological receptors has been a subject of study, providing a foundation for understanding the mechanism of action of such molecules. Research by Shim et al. (2002) on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor could inform interaction studies of related compounds (Shim et al., 2002).
Anticancer and Anti-Inflammatory Agents
Further research into pyrazolopyrimidine derivatives has shown promising anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c25-18-7-4-8-19(13-18)30-14-20(16-5-2-1-3-6-16)21-23(27-15-28-24(21)30)29-11-9-17(10-12-29)22(26)31/h1-8,13-15,17H,9-12H2,(H2,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGWHVRHHPIWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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